
rac 7-Hydroxy Propranolol
Overview
Description
rac 7-Hydroxy Propranolol: is a ring-hydroxylated isomer and metabolite of propranolol, a well-known beta-adrenergic receptor antagonist. This compound exhibits significant pharmacological properties, including potent vasodilator activity and beta-adrenergic receptor antagonism . It is primarily used in research settings to study its effects on cardiovascular systems and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: rac 7-Hydroxy Propranolol can be synthesized from propranolol through a hydroxylation reaction. The intermediate, rac 7-Methoxy Propranolol, is often used in the preparation of this compound . The hydroxylation process typically involves the use of specific reagents and catalysts to achieve the desired hydroxylation at the 7th position of the propranolol molecule.
Chemical Reactions Analysis
Types of Reactions: rac 7-Hydroxy Propranolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include different hydroxylated, oxidized, or substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Drug Metabolism Studies
Rac 7-Hydroxy Propranolol serves as a model compound for studying the metabolism of propranolol. Research has demonstrated that various endophytic fungi can biotransform propranolol into its hydroxylated metabolites, including 7-hydroxy propranolol. This biotransformation is significant for predicting in vivo metabolism and understanding the pharmacokinetics of beta-blockers.
Case Study : A study utilized endophytic fungi to investigate the aromatic hydroxylation of propranolol. The results indicated that specific strains could effectively convert racemic propranolol into its hydroxylated forms, showcasing the potential for using these microorganisms in pharmaceutical applications .
Photopharmacology
Recent advancements have explored the use of this compound in photopharmacology, where light-induced isomerization can modulate drug-receptor interactions. This approach allows for spatial and temporal control over drug activity.
Findings : In a study involving photoswitchable compounds derived from propranolol, this compound was shown to bind with high affinity to beta-adrenergic receptors, demonstrating significant optical shifts in binding affinities under light exposure. This property can be harnessed for targeted therapies that require precise control over drug action .
Enantioselective Biotransformation
The enantioselective transformation of this compound has been investigated using various biocatalysts. The optimization of enzymatic processes has led to the development of methods to produce optically pure forms of beta-blockers.
Research Insight : A comprehensive study detailed the use of lipases and alcohol dehydrogenases for the enantioselective synthesis of beta-adrenolytic agents from racemic substrates. This process enhances the yield and purity of desired enantiomers, which is crucial for pharmaceutical efficacy .
Data Tables
Mechanism of Action
rac 7-Hydroxy Propranolol exerts its effects primarily through antagonism of beta-adrenergic receptors. By blocking these receptors, it reduces the effects of catecholamines like adrenaline, leading to decreased heart rate and blood pressure . The compound also demonstrates vasodilator activity, which contributes to its overall cardiovascular effects .
Comparison with Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
rac 7-Methoxy Propranolol: An intermediate in the synthesis of rac 7-Hydroxy Propranolol.
Other Hydroxylated Propranolol Isomers: Various isomers with hydroxyl groups at different positions on the propranolol molecule
Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position, which imparts distinct pharmacological properties, including a balance of beta-adrenergic receptor antagonism and vasodilator activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Overview
rac 7-Hydroxy Propranolol is a significant metabolite of propranolol, a widely used beta-adrenergic antagonist. This compound exhibits notable pharmacological properties, including potent vasodilator activity and antagonism of beta-adrenergic receptors. Understanding its biological activity is crucial for its application in cardiovascular therapies and other medical fields.
Target Receptors
The primary target of this compound is the β-adrenergic receptors. By acting as an antagonist, it inhibits the action of catecholamines like epinephrine and norepinephrine, which leads to various physiological effects.
Biochemical Pathways
The compound affects adrenergic signaling pathways by blocking β-adrenergic receptors, which inhibits adenylate cyclase activity and reduces intracellular cyclic AMP levels. This mechanism is pivotal in mediating cardiovascular responses such as heart rate and blood pressure regulation.
Pharmacokinetics
This compound is well absorbed after oral administration and is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6). Its pharmacokinetic profile is essential for understanding its therapeutic efficacy and safety.
Property | Details |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₃ |
Molecular Weight | 250.31 g/mol |
CAS Number | 76275-67-7 |
Potency | 0.95 relative to propranolol |
Vasodilator Activity | 0.20 relative to propranolol (pA2 = 7.58) |
Biological Activities
This compound exhibits various biological activities:
- Beta-Adrenergic Antagonism : Inhibits β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
- Vasodilation : Causes relaxation of vascular smooth muscle, contributing to reduced blood pressure.
- Neuroprotective Effects : Investigated for potential benefits in neurodegenerative diseases due to its ability to modulate stress responses.
Case Studies and Research Findings
- Cardiovascular Applications : A study demonstrated that this compound effectively reduces blood pressure in hypertensive models by antagonizing β-adrenergic receptors, highlighting its potential in treating hypertension .
- Ocular Hypertension : Research has indicated that this compound can lower intraocular pressure in patients with primary open-angle glaucoma, suggesting its utility in ophthalmology .
- Pharmacokinetic Studies with Deuterated Derivatives : The deuterated version, rac-7-Hydroxy Propranolol-d5, has been used in pharmacokinetic studies to track absorption and metabolism more accurately, providing insights into its behavior in biological systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound | Mechanism of Action | Potency vs. Propranolol |
---|---|---|
Propranolol | Non-selective beta-adrenergic antagonist | Reference |
rac 7-Methoxy Propranolol | Intermediate synthesis compound | Not specified |
Other Hydroxylated Isomers | Varying positions of hydroxyl groups | Varies |
Q & A
Q. What standardized analytical methods are recommended for quantifying rac 7-Hydroxy Propranolol in biological matrices, and how are they validated?
Basic Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying This compound due to its sensitivity and specificity. Key validation parameters include:
- Linearity : Calibration curves spanning expected physiological ranges (e.g., 1–100 ng/mL).
- Precision/Accuracy : Intra- and inter-day variability ≤15% (≤20% at lower limits of quantification) .
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion or surrogate matrices.
- Stability : Evaluate freeze-thaw cycles, short-term storage, and long-term stability under varying conditions.
Documentation must adhere to NIH preclinical guidelines, ensuring reproducibility via detailed protocols for subsampling, extraction, and instrumentation .
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
Advanced Research Focus
Contradictions often arise from interspecies metabolic differences or experimental design variability. Mitigation strategies include:
- Dose-Response Harmonization : Normalize doses by body surface area or metabolic rate, using allometric scaling.
- Cofactor Controls : Account for enzyme activity variations (e.g., CYP450 isoforms) via in vitro microsomal assays.
- Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data while adjusting for covariates like age, sex, and administration routes .
- Replication Studies : Validate conflicting results under standardized conditions (e.g., fixed sampling intervals, matched diets) .
Q. What factorial design approaches optimize in vitro studies investigating this compound metabolite interactions?
Advanced Research Focus
A 2^k factorial design is ideal for evaluating interactions between variables (e.g., pH, temperature, enzyme concentration). Example factors:
Factor | Level 1 | Level 2 |
---|---|---|
pH | 7.4 | 6.8 |
Temp | 37°C | 25°C |
[Enzyme] | 10 μM | 50 μM |
- Main Effects : Quantify individual variable impacts on metabolite formation rates.
- Interaction Effects : Identify synergies/antagonisms (e.g., pH × temperature on enzymatic activity).
- Response Surface Modeling : Predict optimal conditions for maximal metabolite yield .
Q. What protocols ensure ethical and reproducible in vivo studies of this compound in preclinical models?
Basic Research Focus
- Animal Welfare Compliance : Follow ARRIVE 2.0 guidelines for reporting endpoints, sample sizes, and anesthesia protocols .
- Dose Justification : Base doses on prior pharmacokinetic data (e.g., AUC/MIC ratios) to avoid toxicity.
- Blinding : Randomize treatment groups and blind experimenters to reduce bias.
- Data Transparency : Publish raw datasets with metadata (e.g., strain, housing conditions) in FAIR-aligned repositories .
Q. How should researchers design experiments to distinguish this compound’s enantiomer-specific effects in cardiac tissues?
Advanced Research Focus
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers pre- or post-administration.
- Isolated Tissue Assays : Compare dose-dependent responses in Langendorff-perfused hearts for each enantiomer.
- Knockout Models : Utilize CRISPR-edited animals lacking specific β-adrenergic receptors to isolate enantiomer-receptor interactions.
- Computational Docking : Predict binding affinities via molecular dynamics simulations (e.g., GROMACS) .
Q. What statistical methods address batch variability in this compound synthesis and purification?
Basic Research Focus
- ANOVA with Blocking : Assign synthesis batches as blocks to control for inter-batch variability.
- Quality Control (QC) Samples : Integrate QCs into each batch to monitor purity (e.g., NMR, HPLC) and adjust for drift.
- Multivariate Analysis : Apply PCA to spectral data (e.g., FTIR) to detect outlier batches .
Q. How can AI-driven tools enhance predictive modeling of rac 7-Hydroxy Prophylacticol’s metabolic pathways?
Advanced Research Focus
- Generative Models : Train graph neural networks (GNNs) on PubChem/Metabolomics Workbench data to predict novel metabolites.
- Reinforcement Learning : Optimize reaction conditions (e.g., solvent, catalysts) via iterative in silico trials.
- Uncertainty Quantification : Use Bayesian neural networks to estimate prediction confidence intervals .
Q. What systematic review frameworks synthesize conflicting evidence on this compound’s role in oxidative stress modulation?
Advanced Research Focus
- PRISMA Guidelines : Structure literature searches across PubMed, Scopus, and Embase with predefined inclusion/exclusion criteria.
- Risk-of-Bias Assessment : Apply ROBINS-I tool to evaluate confounding factors in observational studies.
- Dose-Response Meta-Regression : Model oxidative stress markers (e.g., MDA, SOD) as functions of dosage and exposure duration .
Properties
IUPAC Name |
8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVISZICVBECEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433884 | |
Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81907-81-5 | |
Record name | 7-Hydroxypropranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81907-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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